![molecular formula C13H15BrO3S B2811305 (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate CAS No. 137741-19-6](/img/structure/B2811305.png)
(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H15BrO3S. It has a molecular weight of 331.22. The compound is related to “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate”, which is a colorless to white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The InChI code for the related compound “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate” is 1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.Applications De Recherche Scientifique
Chemical Structure and Properties
The compound (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate showcases a complex structure and unique chemical properties. For instance, the related compound Betulin 3,28-di-O-tosylate, with a similar tosylmethyl substituent, exhibits specific conformational arrangements, with its cyclohexane rings adopting chair conformations and the cyclopentane ring adopting a twisted envelope conformation. This intricate structure facilitates the formation of a three-dimensional network through multiple weak hydrogen bonds in the crystal form (Peipiņš et al., 2014).
Synthetic Applications
In synthetic chemistry, compounds structurally related to this compound serve as pivotal intermediates. For example, Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a resembling sulfonyl group, acts as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts (Vasin et al., 2016). Additionally, this compound undergoes reactions to produce novel structures, indicating its potential as a versatile building block in organic synthesis (Vasin et al., 2017).
Photophysical and Photochemical Properties
In the realm of photophysical and photochemical research, derivatives of 4-methylbenzenesulfonate are employed. The novel zinc phthalocyanine derivatives, for instance, exhibit remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them highly suitable for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Construction of Molecular Structures
Compounds with a similar structure are also instrumental in the construction of large molecular structures. A study described the synthesis of benzene derivatives with long rigid arms, intended as connectors for constructing large molecular structures. This synthesis utilized a convergent approach involving copper-free Pd-mediated coupling, highlighting the role of such compounds in intricate molecular architecture (Schwab et al., 2002).
Corrosion Inhibition
In the field of materials science, derivatives of 4-methylbenzenesulfonate demonstrate utility as corrosion inhibitors. The compound 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, for instance, effectively inhibits the corrosion of stainless steel in an acidic medium. Its adsorption onto the stainless steel surface follows the Langmuir adsorption model, indicating its potential in corrosion protection applications (Ehsani et al., 2014).
Propriétés
IUPAC Name |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJMMAQNAWEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)
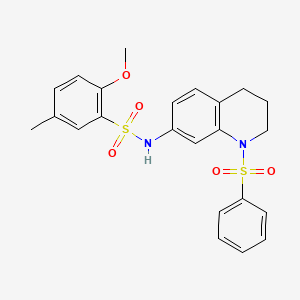

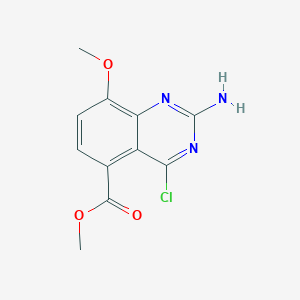
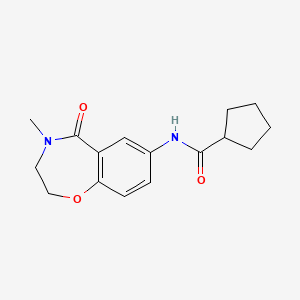
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2811233.png)
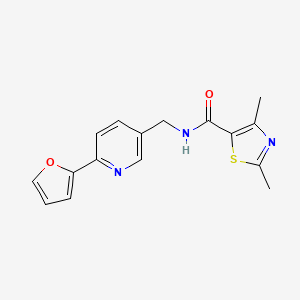
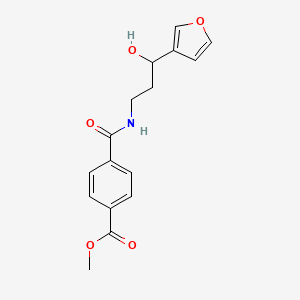
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
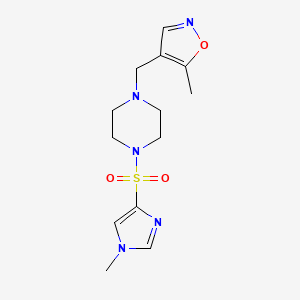
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)
